8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-Hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative characterized by three key substitutions: a hydrazinyl group at position 8, an isobutyl chain at position 7, and a methyl group at position 2. The hydrazinyl moiety introduces polarity and hydrogen-bonding capacity, while the isobutyl group contributes to lipophilicity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
8-hydrazinyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2/c1-5(2)4-16-6-7(12-9(16)14-11)15(3)10(18)13-8(6)17/h5H,4,11H2,1-3H3,(H,12,14)(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHQVIRYEBYLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NN)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the reaction of 3-methylxanthine with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and filtration to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various alkylating agents, acylating agents; reaction conditions depend on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted purine derivatives with different functional groups.
Scientific Research Applications
8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other purine derivatives and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Hydrazinyl vs. Arylpiperazine/Spacer Groups
- Analog from : Derivatives with arylpiperazine groups linked via polymethylene spacers (e.g., compound 15) exhibit high affinity for 5-HT6 and D2 receptors due to their extended hydrophobic and aromatic interactions . The absence of such a spacer in the target compound suggests divergent receptor targeting.
- Analog from : TC227, a hydrazinyl derivative with a 2,4-dihydroxybenzylidene substituent, inhibits trypanothione synthetase, highlighting the role of hydrazinyl-aromatic hybrids in enzyme inhibition .
Hydrazinyl vs. Ethylamino/Alkyl Groups
- Analog from : 8-(Ethylamino)-7-isobutyl-3-methyl-1H-purine-2,6-dione replaces hydrazinyl with ethylamino, reducing polarity but retaining basicity. This modification could alter pharmacokinetic profiles, such as metabolic stability .
- Analog from : Compound 20 (methylsulfonyl at position 8) introduces a strong electron-withdrawing group, likely enhancing electrophilic reactivity compared to the nucleophilic hydrazinyl group in the target compound .
Substituent Variations at Position 7
- Target Compound : The isobutyl group at position 7 provides moderate lipophilicity, which may optimize blood-brain barrier penetration for CNS targets.
- Analog from : Derivatives with 7-phenethyl or 3-phenylpropyl groups demonstrate how bulkier aromatic chains influence receptor selectivity, as seen in condensation products with hydrazinyl groups .
Core Modifications: Methylation Patterns
- Target Compound : The 3-methyl group stabilizes the purine core, preventing demethylation in vivo.
- Analog from : 1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione lacks substitutions at position 8, underscoring the necessity of functional groups at this position for receptor engagement .
- Analog from : 3,7-Dimethyl derivatives (e.g., compound 12) show that dual methylation enhances 5-HT6/D2 receptor binding, but replacing 7-methyl with isobutyl (as in the target) may shift selectivity .
Biological Activity
8-Hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydrazinyl functional group, which may enhance its interaction with various biological targets, leading to significant pharmacological effects.
The molecular formula for 8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is C17H20N6O3 with a molecular weight of 356.4 g/mol. Its structure includes a purine ring substituted with hydrazinyl and isobutyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6O3 |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 682776-51-8 |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. The hydrazinyl group is known for its potential to form hydrazones with carbonyl-containing compounds, which may play a role in modulating enzymatic activities or cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : Similar purine derivatives have been shown to inhibit enzymes such as xanthine oxidase and certain kinases, which are crucial in metabolic pathways.
- Antiviral Activity : Compounds with a purine structure often exhibit antiviral properties by interfering with viral replication mechanisms.
- Anticancer Properties : The structural modifications may enhance the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.
Biological Activity Studies
Research indicates that derivatives of purines, including 8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione, can exhibit diverse biological activities:
- Antiviral Effects : Studies have shown that similar compounds can inhibit viral enzymes, potentially making this compound a candidate for antiviral drug development.
- Anticancer Effects : Initial screenings have indicated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : The compound has demonstrated activity against certain bacterial strains, highlighting its possible use in treating infections.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to 8-hydrazinyl-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione:
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Study on Antiviral Properties :
- A study published in Molecules explored the synthesis and antiviral activity of hydrazinyl-substituted purines. Results indicated significant inhibition of viral replication in vitro.
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Cytotoxicity Assessment :
- In vitro studies on cancer cell lines revealed that derivatives similar to this compound exhibited dose-dependent cytotoxicity, suggesting mechanisms involving apoptosis induction.
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Microbiological Screening :
- Preliminary microbiological tests showed that the compound had inhibitory effects on several pathogenic bacteria, indicating potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
